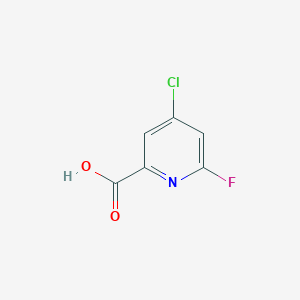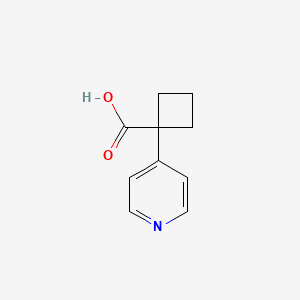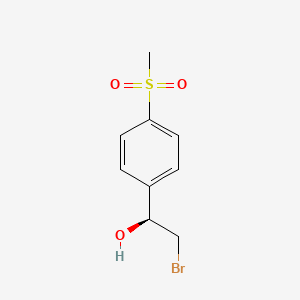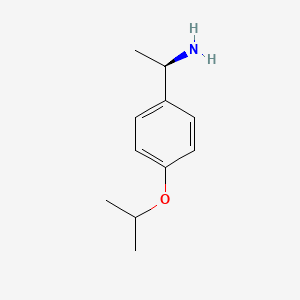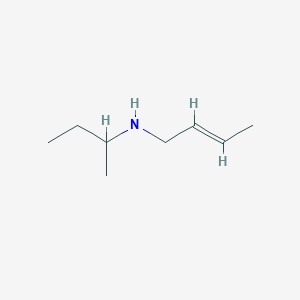
(2E)-2-buten-1-yl(sec-butyl)amine
Overview
Description
(2E)-2-buten-1-yl(sec-butyl)amine, also known as N-sec-butyl-2-buten-1-amine, is a chemical compound that belongs to the family of alkylamines. It has a molecular formula of C8H17N and a molecular weight of 127.23 g/mol. This compound is commonly used in the field of scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of (2E)-2-buten-1-yl(sec-butyl)amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (2E)-2-buten-1-yl(sec-butyl)amine can exert a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including neuronal cells and immune cells. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-2-buten-1-yl(sec-butyl)amine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used in a wide range of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research involving (2E)-2-buten-1-yl(sec-butyl)amine. One area of interest is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another potential direction is the investigation of its antimicrobial activity and its potential use as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
(2E)-2-buten-1-yl(sec-butyl)amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
N-[(E)-but-2-enyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-6-7-9-8(3)5-2/h4,6,8-9H,5,7H2,1-3H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAILCDGIOCXSV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(sec-Butyl)but-2-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



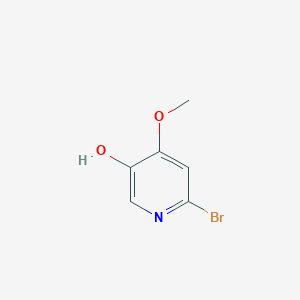
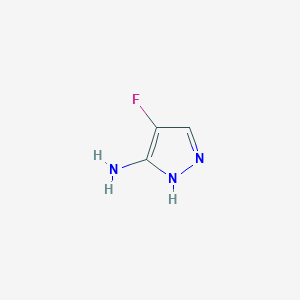
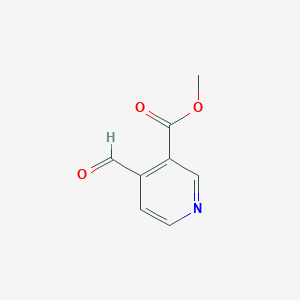
![7-Chloro-5-methyl-thieno[3,2-b]pyridine](/img/structure/B3222184.png)
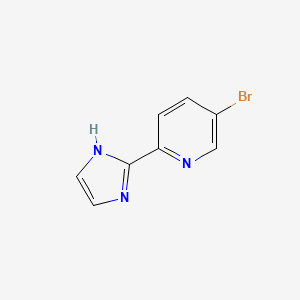
![1H-Pyrazolo[3,4-b]pyridine-3-methanol](/img/structure/B3222200.png)
